

Chemical properties and structure of 2,4-Dichloro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	2,4-Dichloro-6-hydroxybenzaldehyde
Cat. No.:	B1332113

[Get Quote](#)

An In-depth Technical Guide to 2,4-Dichloro-6-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of **2,4-Dichloro-6-hydroxybenzaldehyde**. It is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, with a particular focus on its application as a precursor for novel therapeutic agents.

Chemical Structure and Identifiers

2,4-Dichloro-6-hydroxybenzaldehyde, also known as 4,6-Dichlorosalicylaldehyde, is a disubstituted aromatic aldehyde. The structure consists of a benzene ring functionalized with a hydroxyl group, an aldehyde group, and two chlorine atoms. The positioning of these groups dictates its chemical reactivity and potential for further derivatization.

Key functional groups on the benzaldehyde core.

Table 1: Chemical Identifiers and Physicochemical Properties

Property	Value	Reference(s)
IUPAC Name	2,4-dichloro-6-hydroxybenzaldehyde	
Synonyms	4,6-Dichlorosalicylaldehyde	[1]
CAS Number	78443-72-8	[1]
Molecular Formula	C ₇ H ₄ Cl ₂ O ₂	[1]
Molecular Weight	191.01 g/mol	[1]
Appearance	Light brown to brown solid	
Melting Point	51 °C	
Boiling Point	255.2 ± 35.0 °C (at 760 Torr)	[1]
Density	1.547 ± 0.06 g/cm ³ (at 20 °C)	[1]
Solubility	Sparingly soluble in water (0.092 g/L at 25 °C)	[1]
SMILES	Oc1cc(Cl)cc(Cl)c1C=O	
InChI Key	XFYKHXQQNRESHU-UHFFFAOYSA-N	

Spectroscopic Profile

While experimental spectra for **2,4-Dichloro-6-hydroxybenzaldehyde** are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds. The presence of the aldehyde, hydroxyl, and chloro-substituted aromatic ring provides a distinct spectroscopic signature.

Table 2: Predicted Spectroscopic Data

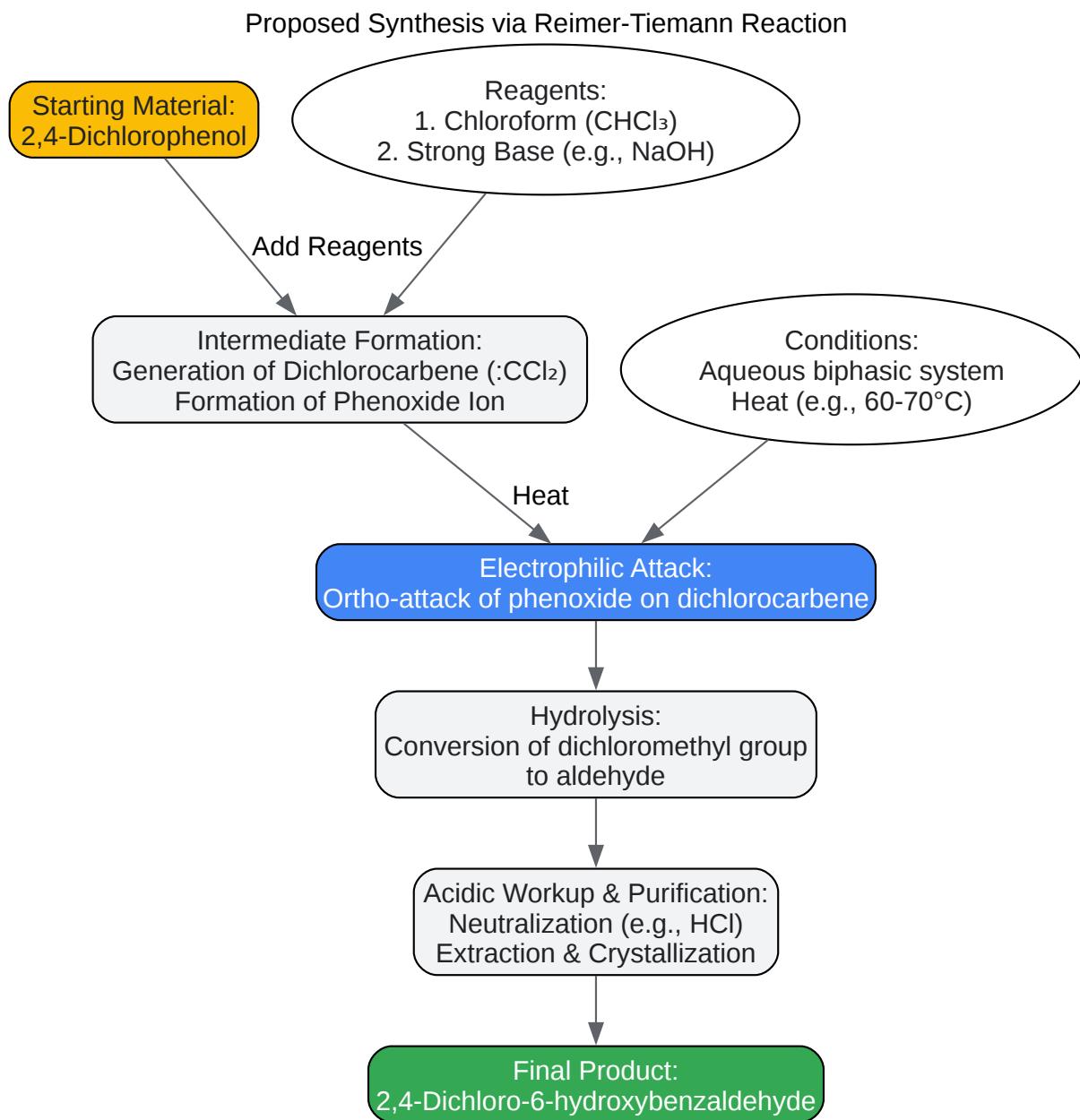
Technique	Feature	Predicted Chemical Shift / Wavenumber	Rationale
¹ H NMR	Aldehyde Proton (-CHO)	δ 9.8 - 10.5 ppm	Deshielded by the carbonyl group's anisotropic effect and the electron-withdrawing nature of the aromatic ring.
	Phenolic Proton (-OH)	δ 10.0 - 12.0 ppm	Intramolecular hydrogen bonding with the ortho-aldehyde group causes significant deshielding.
	Aromatic Protons (Ar-H)	δ 6.8 - 7.6 ppm	Two singlets or narrow doublets are expected. The electron-withdrawing effects of the chlorine and aldehyde groups will shift these protons downfield compared to unsubstituted phenol.
¹³ C NMR	Carbonyl Carbon (C=O)	δ 190 - 198 ppm	Typical range for aromatic aldehydes.
	Aromatic Carbons (C-Cl)	δ 125 - 140 ppm	Direct attachment to chlorine causes a downfield shift.
	Aromatic Carbons (C-OH, C-CHO)	δ 155 - 165 ppm (C-OH), 115 - 125 ppm (C-CHO)	The C-OH carbon is significantly deshielded, while the C-CHO carbon is shielded relative to

		other aromatic carbons.
Aromatic Carbons (C-H)	δ 115 - 135 ppm	Chemical shifts are influenced by the cumulative electronic effects of all substituents.
FT-IR	O-H Stretch	3100 - 3300 cm^{-1} (broad) Broad peak characteristic of a hydrogen-bonded hydroxyl group. [2]
C-H Stretch (Aldehyde)	2820-2880 cm^{-1} and 2720-2780 cm^{-1}	Fermi resonance doublet is characteristic of the aldehyde C-H bond. [2]
C=O Stretch (Carbonyl)	1650 - 1680 cm^{-1}	Conjugation with the aromatic ring and intramolecular H-bonding lowers the frequency from a typical aldehyde ($\sim 1725 \text{ cm}^{-1}$). [2]
C=C Stretch (Aromatic)	1550 - 1600 cm^{-1}	Multiple bands are expected for the aromatic ring.
C-Cl Stretch	700 - 850 cm^{-1}	Strong absorptions in the fingerprint region corresponding to the C-Cl bonds.

Synthesis and Reactivity

The synthesis of **2,4-Dichloro-6-hydroxybenzaldehyde** is not widely documented, but a plausible and efficient route involves the direct formylation of a suitable precursor, 2,4-

dichlorophenol. The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols and is well-suited for this transformation.[3][4][5]



[Click to download full resolution via product page](#)

Proposed Synthesis via Reimer-Tiemann Reaction.

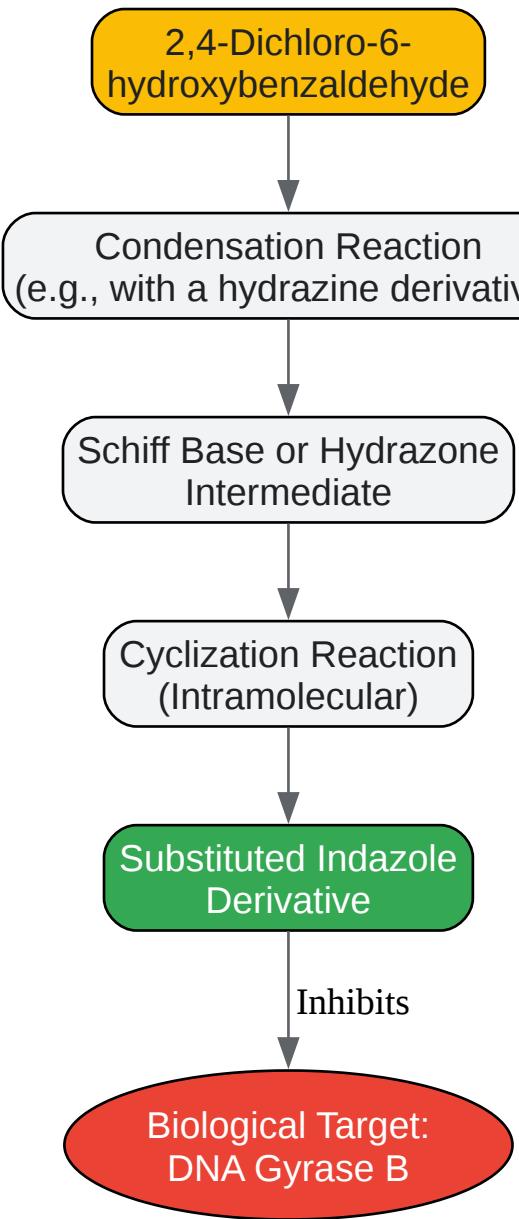
The reactivity of the molecule is governed by its three key functional groups:

- Aldehyde Group: Susceptible to nucleophilic attack and can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g., Schiff base formation).
- Phenolic Hydroxyl Group: Weakly acidic and can be deprotonated. It is an activating, ortho-para directing group for electrophilic aromatic substitution, though the ring is deactivated by the chlorine atoms.
- Dichlorinated Aromatic Ring: The chlorine atoms are electron-withdrawing, deactivating the ring towards further electrophilic substitution. They also serve as potential sites for nucleophilic aromatic substitution under harsh conditions.

Application in Drug Development

The primary application of **2,4-Dichloro-6-hydroxybenzaldehyde** in drug development is as a key building block for the synthesis of more complex heterocyclic compounds. Notably, it is used in the creation of indazole derivatives that have shown potent antibacterial activity through the inhibition of DNA gyrase B.[\[1\]](#)

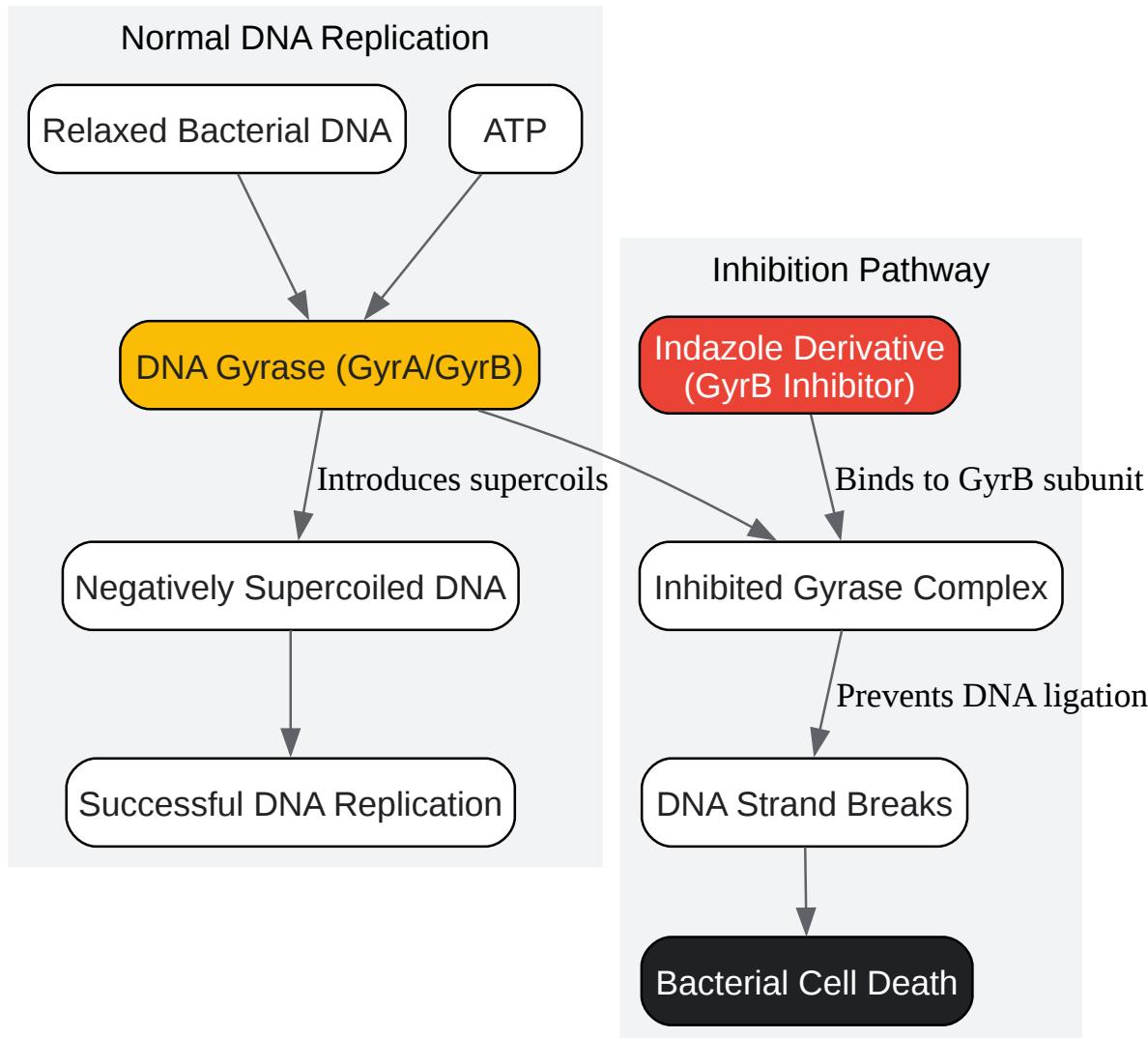
Application in the Synthesis of DNA Gyrase Inhibitors

[Click to download full resolution via product page](#)

Application in the Synthesis of DNA Gyrase Inhibitors.

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibiotics.^{[6][7]} Inhibitors of the GyrB subunit typically function by competing with ATP, thereby preventing the enzyme from introducing negative supercoils into the DNA. This disruption leads to the fragmentation of the bacterial chromosome and ultimately, cell death.^{[8][9]}

Mechanism of DNA Gyrase Inhibition

[Click to download full resolution via product page](#)

Mechanism of DNA Gyrase Inhibition.

Experimental Protocols

Proposed Synthesis via Reimer-Tiemann Reaction

This protocol describes a plausible method for the synthesis of **2,4-Dichloro-6-hydroxybenzaldehyde** from 2,4-dichlorophenol.

Principle: The reaction proceeds via the in-situ generation of dichlorocarbene ($:CCl_2$) from chloroform and a strong base. The highly electrophilic carbene is attacked by the electron-rich phenoxide ion of 2,4-dichlorophenol, leading to ortho-formylation.[3][4]

Materials:

- 2,4-Dichlorophenol (1.0 eq)
- Sodium hydroxide (NaOH) (4.0 eq)
- Chloroform ($CHCl_3$) (3.0 eq)
- Ethanol
- Deionized water
- Hydrochloric acid (HCl), concentrated
- Diethyl ether or Dichloromethane (DCM) for extraction
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium hydroxide in deionized water to create a ~50% (w/v) solution.
- Add 2,4-dichlorophenol to the flask, followed by a small amount of ethanol to aid solubility. Stir the mixture until a homogenous solution of the sodium phenoxide is formed.
- Heat the mixture to 60-65 °C in a water bath with vigorous stirring.
- Add chloroform dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic and the temperature should be maintained below 70 °C.
- After the addition is complete, continue to stir the mixture at 60-65 °C for an additional 2-3 hours until the reaction is complete (monitored by TLC).

- Cool the reaction mixture to room temperature. Remove the excess chloroform by distillation under reduced pressure.
- Carefully acidify the remaining aqueous solution with concentrated HCl with cooling in an ice bath until the pH is ~2-3. A precipitate should form.
- Extract the product from the aqueous layer three times with diethyl ether or DCM.
- Combine the organic extracts, wash with brine, and dry over anhydrous MgSO_4 or Na_2SO_4 .
- Filter the drying agent and concentrate the organic solvent in vacuo to yield the crude product.
- Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure **2,4-Dichloro-6-hydroxybenzaldehyde**.

DNA Gyrase Supercoiling Inhibition Assay

This protocol provides a general method to screen compounds, such as indazole derivatives synthesized from the title compound, for their ability to inhibit bacterial DNA gyrase.

Principle: DNA gyrase introduces negative supercoils into relaxed circular plasmid DNA in an ATP-dependent manner. Inhibitors will prevent this supercoiling. The different topological forms of the DNA (relaxed vs. supercoiled) can be separated and visualized by agarose gel electrophoresis.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- Purified bacterial DNA gyrase (GyrA and GyrB subunits)
- Relaxed circular plasmid DNA (e.g., pBR322) as substrate
- 5X Assay Buffer (e.g., 250 mM HEPES-KOH pH 7.9, 50 mM MgCl_2 , 5 mM DTT, 900 mM Potassium Glutamate, 50% glycerol)
- ATP solution (10 mM)

- Test compound (inhibitor) dissolved in DMSO
- Ciprofloxacin or Novobiocin (positive control inhibitor)
- Stop Buffer / Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
- Agarose, Tris-acetate-EDTA (TAE) buffer
- Ethidium bromide or other DNA stain

Assay Procedure:

- On ice, prepare reaction mixtures in microcentrifuge tubes. For a standard 20 μ L reaction, add in order:
 - Nuclease-free water to final volume
 - 4 μ L of 5X Assay Buffer
 - 1 μ L of relaxed pBR322 DNA (e.g., 0.5 μ g/ μ L)
 - 2 μ L of 10 mM ATP
 - 1 μ L of test compound at various concentrations (or DMSO for negative control).
- Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme (e.g., 1 Unit).
- Mix gently and incubate the reactions at 37 °C for 30-60 minutes.
- Terminate the reaction by adding 5 μ L of Stop Buffer / Loading Dye.
- Load the entire reaction volume onto a 1% agarose gel prepared with 1X TAE buffer.
- Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately 75% of the gel length.
- Stain the gel with ethidium bromide (0.5 μ g/mL) for 15-20 minutes, followed by destaining in water.

- Visualize the DNA bands under UV illumination and document the results.

Data Analysis:

- The negative control (no enzyme) will show a band corresponding to relaxed DNA.
- The positive control (enzyme, no inhibitor) will show a faster-migrating band corresponding to supercoiled DNA.
- Effective inhibitors will show a dose-dependent decrease in the intensity of the supercoiled band and an increase in the relaxed band.
- The concentration of the inhibitor that results in 50% inhibition of supercoiling activity (IC_{50}) can be determined by quantifying band intensities and plotting them against inhibitor concentration.

Safety and Handling

2,4-Dichloro-6-hydroxybenzaldehyde should be handled with appropriate care in a laboratory setting.

Table 3: Safety and Handling Information

Category	Information
Hazard Codes	Xi (Irritant)
Risk Statements	R36/37/38: Irritating to eyes, respiratory system, and skin.
Safety Statements	S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection.
Personal Protective Equipment	Safety goggles, chemical-resistant gloves, lab coat. Work in a well-ventilated area or fume hood.
Storage	Store under an inert gas (e.g., Argon or Nitrogen) at 2-8 °C. The compound is noted to be air-sensitive. [1]
In case of Exposure	Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air.

Conclusion

2,4-Dichloro-6-hydroxybenzaldehyde is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its defined structure and predictable reactivity allow for its strategic incorporation into complex molecules, most notably as a precursor to indazole-based inhibitors of bacterial DNA gyrase. This guide provides the foundational chemical data, plausible synthetic and analytical protocols, and a clear rationale for its application, serving as a resource to facilitate further research and development of novel antibacterial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-DICHLORO-6-HYDROXYBENZALDEHYDE CAS#: 78443-72-8 [m.chemicalbook.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. byjus.com [byjus.com]
- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 8. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. inspiralis.com [inspiralis.com]
- 11. inspiralis.com [inspiralis.com]
- 12. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Chemical properties and structure of 2,4-Dichloro-6-hydroxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1332113#chemical-properties-and-structure-of-2-4-dichloro-6-hydroxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com